molecular formula C14H21NO B11885420 2-(tert-Butyl)-5-ethoxyindoline

2-(tert-Butyl)-5-ethoxyindoline

Cat. No.: B11885420
M. Wt: 219.32 g/mol
InChI Key: OVUFWUOHRICSGT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-ethoxyindoline is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group and an ethoxy group attached to the indoline core. Indoline derivatives are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethoxyindoline typically involves the reaction of indoline with tert-butyl and ethoxy substituents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-5-ethoxyindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated indoline compounds .

Scientific Research Applications

2-(tert-Butyl)-5-ethoxyindoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indoline derivatives used in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-ethoxyindoline involves its interaction with specific molecular targets and pathways. The tert-butyl and ethoxy groups influence its binding affinity and reactivity, making it effective in modulating biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 2-(tert-Butyl)-5-methoxyindoline
  • 2-(tert-Butyl)-5-ethoxyindole
  • 2-(tert-Butyl)-5-ethoxybenzene

Comparison: Compared to similar compounds, 2-(tert-Butyl)-5-ethoxyindoline exhibits unique reactivity due to the presence of both tert-butyl and ethoxy groups. These substituents enhance its stability and solubility, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-tert-butyl-5-ethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21NO/c1-5-16-11-6-7-12-10(8-11)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3

InChI Key

OVUFWUOHRICSGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C2)C(C)(C)C

Origin of Product

United States

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